molecular formula C12H18ClN3O B1480035 2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine CAS No. 2097955-87-6

2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine

Cat. No.: B1480035
CAS No.: 2097955-87-6
M. Wt: 255.74 g/mol
InChI Key: XWENZBWJIAMYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This reagent features a pyrazine core substituted with a chlorine atom and a complex pyrrolidine ring, a structure common in compounds investigated for their biological activity. Its close structural analogs, such as those with methoxymethyl or dimethoxy substitutions on the pyrrolidine ring, are recognized as key intermediates in pharmaceutical development . Specifically, related pyrazine compounds have been identified and patented as potent Phosphodiesterase 10 (PDE10) inhibitors . PDE10 is an enzyme highly expressed in the brain, and its inhibition is a promising therapeutic strategy for managing neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and obsessive-compulsive disorder (OCD) . Furthermore, the 2-chloropyrazine moiety serves as a versatile synthetic building block. Researchers utilize this reactive handle to create novel Schiff base derivatives and other molecular frameworks via further substitution reactions . Such synthesized compounds have demonstrated potent biological activities in research settings, including serving as acetylcholinesterase (AChE) inhibitors for the investigation of Alzheimer's disease pathology and functioning as sodium channel blockers, a mechanism relevant to the study of insecticides and neuronal excitability . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-17-8-10-7-16(6-9(10)2)12-11(13)14-4-5-15-12/h4-5,9-10H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWENZBWJIAMYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a unique molecular structure, including a chloro substituent and a pyrrolidine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20ClN2C_{12}H_{20}ClN_2. The presence of the ethoxymethyl group enhances the compound's lipophilicity, potentially improving its biological activity and metabolic stability.

Property Value
Molecular FormulaC₁₂H₂₀ClN₂
Molecular Weight240.75 g/mol
LogP (Partition Coefficient)2.56
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The chloro group may facilitate nucleophilic substitution reactions, leading to the formation of active metabolites that could modulate various biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including antimicrobial and anticancer effects.

Anticancer Potential

Compounds containing pyrrolidine rings have been explored for their anticancer properties. In vitro studies suggest that they may induce cytotoxic effects in cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights that may apply to this compound.

  • Study on Antimicrobial Activity : A study assessed various thiourea derivatives for their antimicrobial properties, revealing that certain compounds exhibited MIC values ranging from 32 to 1024 µg/mL against multiple bacterial strains . This suggests potential for similar derivatives like this compound.
  • Cytotoxicity Assessment : Research evaluating benzoquinones demonstrated significant cytotoxic effects against human cancer cell lines . Similar structural features in pyrazine derivatives may indicate comparable anticancer activity.

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine typically involves:

Preparation of the Pyrrolidinyl Substituent

The pyrrolidine substituent, 3-(ethoxymethyl)-4-methylpyrrolidin-1-yl, can be synthesized or procured as a precursor. The ethoxymethyl group is typically introduced via alkylation reactions using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) on the pyrrolidine nitrogen or carbon, depending on the synthetic route.

Nucleophilic Aromatic Substitution (SNAr) on Pyrazine

The key step involves the nucleophilic aromatic substitution of a halogen on the pyrazine ring by the pyrrolidine nitrogen:

  • Starting material : 2,3-dichloropyrazine or 2-chloro-3-halopyrazine is used as the electrophile.
  • Nucleophile : The pyrrolidine derivative bearing the ethoxymethyl and methyl substituents.
  • Reaction conditions : The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen and enhance nucleophilicity.
  • Temperature : Heating under reflux or elevated temperatures (e.g., 80–120 °C) for several hours (6–12 h) is common to drive the substitution reaction to completion.

This method is analogous to the preparation of related compounds such as 2-chloro-6-((1-methylazetidin-3-yl)oxy)pyrazine, where nucleophilic substitution on dichloropyrazine is achieved by reaction with a nitrogen-containing heterocycle under basic conditions in DMF at elevated temperature.

Purification and Characterization

After completion of the substitution reaction:

  • The reaction mixture is typically cooled and diluted with an organic solvent such as chloroform or ethyl acetate.
  • Filtration through Celite or similar adsorbents removes insoluble impurities.
  • Solvent removal under reduced pressure yields crude product.
  • Purification is commonly performed by flash column chromatography using neutral alumina or silica gel with eluents such as chloroform/methanol mixtures to isolate the pure compound.

Example Table of Reaction Conditions and Yields for Analogous Compounds

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nucleophilic substitution 2,3-dichloropyrazine + 3-(ethoxymethyl)-4-methylpyrrolidine + NaH DMF 100–120 °C 8–12 hours 60–85 Reflux in sealed tube, inert atmosphere
Work-up and purification Filtration, solvent removal, flash chromatography CHCl3/MeOH Ambient Neutral alumina column used

Related Preparative Insights from Literature

  • Chloropyrazine derivatives are commonly prepared by selective chlorination or halogen exchange reactions starting from pyrazine or substituted pyrazines.
  • Nucleophilic substitution on halopyrazines is a well-established route for introducing nitrogen-containing substituents, including pyrrolidines and azetidines, under basic conditions in polar aprotic solvents.
  • The ethoxymethyl substituent can be introduced on the pyrrolidine ring prior to coupling or via post-substitution alkylation, depending on synthetic convenience.
  • Reaction monitoring is typically done by TLC or LC-MS to ensure completion.
  • Purity of the final compound is confirmed by NMR, LC-MS, and elemental analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.